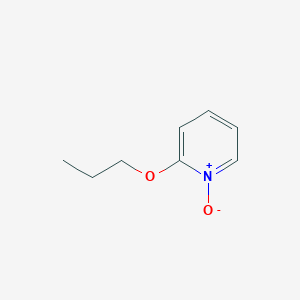
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate is a chemical compound that belongs to the class of hydroxypyridinone derivatives. These compounds are known for their ability to chelate metal ions, particularly iron. This property makes them valuable in various scientific and medical applications, including the treatment of iron overload disorders and as potential therapeutic agents in neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate typically involves the reaction of 1-hydroxypyridin-2(1H)-one with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes condensation to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the enolate formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ethyl ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an iron chelator in biological systems, particularly in the context of iron overload disorders.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease due to its ability to chelate iron and reduce oxidative stress
Industry: Utilized in the development of metal chelating agents for various industrial processes, including water treatment and catalysis.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate primarily involves its ability to chelate metal ions. The hydroxypyridinone moiety forms stable complexes with metal ions, particularly iron, by donating electron pairs from the nitrogen and oxygen atoms to the metal ion. This chelation process reduces the availability of free iron, thereby mitigating iron-induced oxidative stress and cellular damage. In the context of neurodegenerative diseases, the compound’s ability to chelate iron and reduce oxidative stress is believed to protect neurons from iron-mediated toxicity .
Comparación Con Compuestos Similares
Ethyl 3-(1-hydroxypyridin-2(1H)-ylidene)-2-oxopropanoate can be compared with other hydroxypyridinone derivatives, such as:
Deferiprone: A clinically approved iron chelator used to treat iron overload in thalassemia patients.
1-Hydroxypyrazin-2(1H)-one: Another iron chelator with a similar mechanism of action but different physicochemical properties, such as membrane permeability and iron-binding affinity.
This compound is unique in its specific substitution pattern, which may confer distinct properties in terms of metal chelation efficiency, stability, and biological activity.
Propiedades
Número CAS |
143814-23-7 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 3-(1-hydroxypyridin-2-ylidene)-2-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(13)9(12)7-8-5-3-4-6-11(8)14/h3-7,14H,2H2,1H3 |
Clave InChI |
UYQOUVOKOISOAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C=C1C=CC=CN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


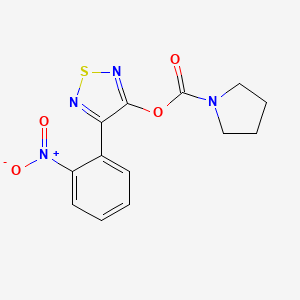
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
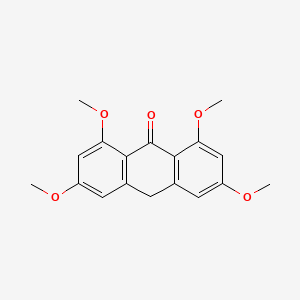
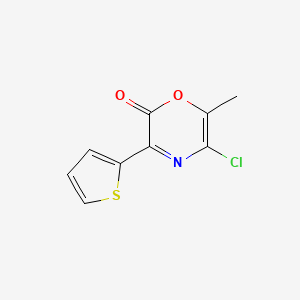

![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
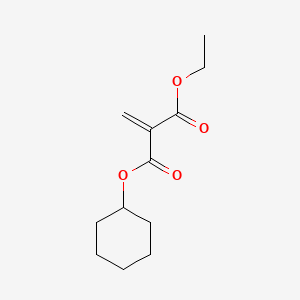
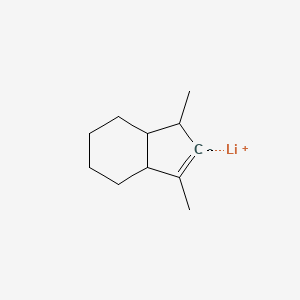
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
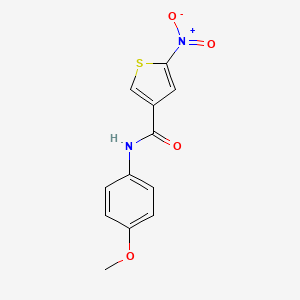
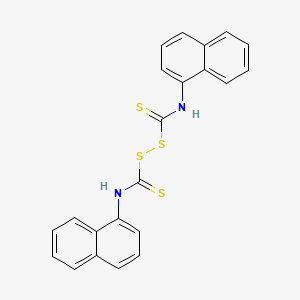
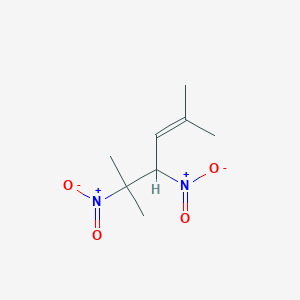
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
